molecular formula C17H20N2O3S2 B2851418 N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide CAS No. 896274-78-5

N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2851418
CAS RN: 896274-78-5
M. Wt: 364.48
InChI Key: ZODFZAIARHSFTL-UHFFFAOYSA-N
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Description

“N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide” is a synthetic organic compound . It belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry due to their wide range of therapeutic properties .


Synthesis Analysis

The synthesis of thiophene-based compounds involves various strategies . The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is a key feature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-based compounds are complex and involve multiple steps . Reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential are also calculated .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

While the exact mechanism of action for “N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide” is not specified in the search results, similar compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Future Directions

The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-13-6-8-15(9-7-13)24(21,22)19-10-2-4-14(19)12-18-17(20)16-5-3-11-23-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODFZAIARHSFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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